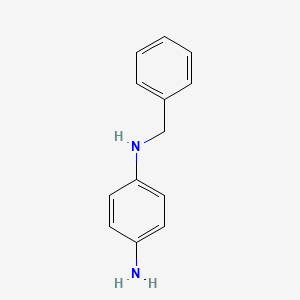

N1-Benzylbenzene-1,4-diamine

描述

Contextualization within Substituted Aromatic Diamines

Aromatic amines are a class of organic compounds where a nitrogen atom is directly bonded to an aromatic ring. whamine.com They are known for their high reactivity, which is influenced by the substituents on the aromatic ring. whamine.comontosight.ai In the case of N1-Benzylbenzene-1,4-diamine, the presence of both a primary and a secondary amine group, along with the benzyl (B1604629) group, provides multiple sites for chemical reactions.

The properties of substituted aromatic diamines, such as their reactivity and solubility, can be significantly altered by the nature and position of the substituents on the aromatic ring. google.com For instance, electron-donating groups tend to increase the nucleophilicity of the amine groups, while electron-withdrawing groups have the opposite effect. The benzyl group in this compound, being electron-donating, enhances the reactivity of the amine to which it is attached.

The study of substituted aromatic diamines is crucial for designing polymers with specific properties, such as those used in dialysis membranes, ion exchange systems, and thermo-resistant materials. researchgate.netmdpi.com The relationship between the structure and the acidity constant (pKa) of these diamines allows for the prediction and modification of the properties of the resulting polymers. researchgate.netmdpi.com

Significance as an Organic Synthesis Intermediate

This compound serves as a crucial intermediate in organic synthesis, primarily due to the reactivity of its amine groups. chembk.comsmolecule.comchembk.com These nucleophilic groups can readily react with electrophiles to form new carbon-nitrogen or carbon-carbon bonds, making the compound a versatile building block for more complex molecules. smolecule.com

One of the common synthetic routes to produce this compound involves the reaction of p-phenylenediamine (B122844) with benzyl bromide in the presence of a base. chembk.com This nucleophilic substitution reaction is a straightforward method for its preparation. smolecule.com The compound can undergo various chemical reactions, including:

Oxidation: Can be oxidized by agents like hydrogen peroxide or potassium permanganate. smolecule.comevitachem.com

Reduction: Can be reduced using agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.comevitachem.com

Substitution: The hydrogen atoms on the benzene (B151609) ring can be replaced by other functional groups through electrophilic or nucleophilic substitution reactions. smolecule.comevitachem.com

Its utility as an intermediate is highlighted by its application in the synthesis of various compounds, including pharmaceuticals, dyes, and pesticides. chembk.com For example, it is a precursor in the synthesis of benzimidazole (B57391) derivatives, which are known for their medicinal properties. evitachem.com

Research Trajectories and Future Outlooks

Current and future research on this compound and related substituted aromatic diamines is focused on several promising areas:

Materials Science: The structural features of this compound, such as its aromatic rings and amine groups, make it a candidate for the development of new polymers and functional materials. smolecule.com The rigidity of the aromatic rings can contribute to the stability of materials, while the amine groups can participate in hydrogen bonding, influencing material properties. smolecule.com

Medicinal Chemistry: The compound and its derivatives are being explored for their potential biological activities. smolecule.com Research has indicated its potential as an inhibitor of certain enzymes, which could be relevant for drug development. smolecule.com Its role as a precursor in synthesizing compounds with therapeutic properties is an active area of investigation.

Catalysis: Substituted diamines are being investigated for their use in creating organocatalysts. mdpi.com

Organic Electronics: The extended π-conjugation in derivatives of aromatic diamines makes them suitable for applications in organic electronics and photovoltaics.

The ability to fine-tune the chemical and physical properties of this compound through further substitution on the aromatic rings opens up a wide range of possibilities for creating novel molecules with tailored functionalities. google.com The ongoing exploration of its synthetic utility and biological properties suggests that this compound will continue to be a significant compound in the field of chemical research.

Structure

3D Structure

属性

IUPAC Name |

4-N-benzylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFCOTXLSHLIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401284 | |

| Record name | N-BENZYLBENZENE-1,4-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17272-83-2 | |

| Record name | N-BENZYLBENZENE-1,4-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthetic Approaches

Direct synthesis methods offer a straightforward route to the target compound, typically involving a single key chemical transformation.

Nucleophilic Substitution Reactions for N1-Benzylbenzene-1,4-diamine Synthesis

A primary and common method for synthesizing this compound is through a nucleophilic substitution reaction. smolecule.com This reaction involves the direct benzylation of one of the amino groups on a p-phenylenediamine (B122844) core. The mechanism hinges on the nucleophilic character of the amine nitrogen attacking the electrophilic carbon of the benzyl (B1604629) halide.

Reactants: p-phenylenediamine and benzyl bromide

The key reactants in this direct synthesis are p-phenylenediamine and benzyl bromide. smolecule.com

p-Phenylenediamine: This aromatic diamine serves as the nucleophile. The lone pair of electrons on one of its nitrogen atoms attacks the electrophilic carbon of the benzyl group.

Benzyl bromide: This compound acts as the electrophile. The carbon atom attached to the bromine is susceptible to nucleophilic attack because bromine is an effective leaving group, and the resulting benzylic carbocation intermediate is stabilized by resonance. quora.comstudy.com

Reaction Conditions: Presence of a Base

The reaction is typically conducted in the presence of a base. smolecule.com The base plays a crucial role in the reaction by deprotonating the amine, thereby increasing its nucleophilicity. It also serves to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the product.

| Role | Component | Function |

| Nucleophile | p-Phenylenediamine | Provides the amine group for benzylation. |

| Electrophile | Benzyl bromide | Provides the benzyl group to be attached. |

| Condition | Base | Enhances the nucleophilicity of the amine and neutralizes the acid byproduct. |

Multi-step Synthetic Sequences

Multi-step syntheses provide alternative routes that may offer advantages in terms of controlling selectivity or utilizing different starting materials. These sequences often involve the formation of an intermediate compound that is subsequently converted to the final product.

Alkylation Procedures

Alkylation procedures, other than the direct substitution with benzyl bromide, can be employed. A significant example is reductive alkylation. This process involves a two-stage reaction:

Condensation: p-Phenylenediamine is first reacted with benzaldehyde. This condensation reaction forms a Schiff base (an imine) intermediate.

Reduction: The resulting C=N double bond of the Schiff base is then reduced to a C-N single bond. This reduction step can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation, to yield this compound.

This method is a common strategy for forming N,N'-disubstituted p-phenylenediamines and can be adapted for monosubstitution. researchgate.net

| Step | Reactants | Intermediate/Product | Purpose |

| 1. Condensation | p-Phenylenediamine, Benzaldehyde | Schiff Base (Imine) | Forms a C=N bond. |

| 2. Reduction | Schiff Base, Reducing Agent (e.g., NaBH₄) | This compound | Reduces the imine to a secondary amine. |

Acylation Procedures

An alternative multi-step approach involves an initial acylation followed by a reduction step. This pathway provides a way to form the benzyl group from a benzoyl group.

Acylation: One of the amino groups of p-phenylenediamine is acylated using a benzoyl derivative, such as benzoyl chloride, in the presence of a base. This reaction forms an amide intermediate, N-(4-aminophenyl)benzamide.

Reduction: The carbonyl group (C=O) of the amide is then reduced to a methylene (B1212753) group (-CH₂-). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of the amide yields the final this compound product.

This acylation-reduction sequence is a standard method in organic synthesis for converting a carbonyl group into a methylene group. libretexts.org

| Step | Reactants | Intermediate/Product | Purpose |

| 1. Acylation | p-Phenylenediamine, Benzoyl chloride | N-(4-aminophenyl)benzamide | Forms an amide linkage. |

| 2. Reduction | N-(4-aminophenyl)benzamide, Reducing Agent (e.g., LiAlH₄) | This compound | Reduces the amide's carbonyl group to a methylene bridge. |

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming amine bonds. This approach can be executed either directly, where a carbonyl compound, an amine, and a reducing agent are combined in a single step, or indirectly, involving the pre-formation of an imine intermediate which is subsequently reduced.

One common pathway is the direct reductive amination of 4-phenylenediamine with benzaldehyde. However, a more controlled and often higher-yielding approach involves a two-step process starting with 4-nitroaniline. In this strategy, 4-nitroaniline is first reacted with benzaldehyde to form an imine, which is then reduced. The final step involves the reduction of the nitro group to the corresponding amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH4) being a common choice for the imine reduction. ias.ac.in The subsequent reduction of the nitro group is typically achieved through catalytic hydrogenation.

Another strategy involves the indirect reductive amination of aromatic aldehydes using aqueous ammonia (B1221849) as the nitrogen source to first produce hydrobenzamides. These intermediates, upon reaction with sodium borohydride, can yield a mixture of primary and secondary benzylamines. ias.ac.in

| Reducing Agent | Typical Application | Conditions | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Reduction of pre-formed imines | Methanol, Room Temperature ias.ac.in | Selective for imines over carbonyls |

| H2/Catalyst (e.g., Ni, Pd) | Direct reductive amination; Nitro group reduction | Elevated pressure and temperature | Highly efficient but can reduce other functional groups |

| Phenylsilane | Direct reductive amination with catalyst (e.g., Dibutyltin dichloride) | Mild conditions | Good for anilines and dialkylamines organic-chemistry.org |

Nitration and Subsequent Reduction Steps

A foundational and highly reliable route to this compound involves the use of a nitroaromatic precursor, specifically N-benzyl-4-nitroaniline. This key intermediate can be synthesized via two primary methods:

Alkylation of 4-nitroaniline : This involves a nucleophilic substitution reaction where 4-nitroaniline is treated with a benzylating agent, such as benzyl chloride or benzyl bromide, typically in the presence of a base.

Nitration of N-benzylaniline : In this alternative approach, N-benzylaniline is subjected to nitration, which selectively adds a nitro group at the para position of the aniline (B41778) ring due to the directing effects of the amino group.

Once the N-benzyl-4-nitroaniline intermediate is obtained, the final step is the reduction of the nitro group to a primary amine. This transformation is a cornerstone of aromatic amine synthesis and can be accomplished using several well-established reducing systems. Catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a highly efficient and clean method for this reduction. smolecule.commdpi.com Other classical methods include the use of metal-acid systems, such as tin(II) chloride in hydrochloric acid. smolecule.com The successful reduction yields the target compound, this compound. smolecule.com

Catalytic Synthetic Approaches

Catalysis offers powerful tools for the synthesis of this compound and its derivatives, often providing milder reaction conditions, higher efficiency, and greater selectivity compared to stoichiometric methods.

Transition Metal Catalysis in this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are particularly effective for forming the C-N bonds necessary for N-arylated amine synthesis. mdpi.com Ullmann-type C-N heterocoupling reactions, traditionally using copper catalysts, have been extensively applied. mdpi.com Modern advancements have seen the rise of palladium-catalyzed methods, such as the Buchwald-Hartwig amination, which allows for the coupling of aryl halides with amines under relatively mild conditions.

These catalytic systems are suitable for creating complex molecules and can be applied to the synthesis of N-substituted phenylenediamines. mdpi.com For instance, the N-arylation of p-phenylenediamine derivatives can be achieved using palladium or copper catalysts with appropriate ligands. Nickel-based catalysts have also emerged as a cost-effective and efficient alternative for C-N coupling reactions, including the N-arylation of carbamates and sulfonamides, which are precursors to amines. semanticscholar.org

Organocatalytic Methods for Benzenediamine Scaffolds

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has become a significant area of synthetic chemistry. While many studies focus on using benzenediamine derivatives as organocatalysts, certain organocatalytic methods can be employed to construct the core diamine scaffold. mdpi.comresearchgate.net

One relevant approach is the asymmetric aza-Henry or nitro-Mannich reaction, which can be used to synthesize 1,2-diamine precursors. ucl.ac.uk This reaction involves the addition of a nitroalkane to an imine, catalyzed by a chiral organocatalyst, to produce a β-nitroamine. ucl.ac.uk This intermediate contains both a nitrogen atom and a masked amino group (the nitro group), which can be subsequently reduced to afford the vicinal diamine structure. This method provides excellent stereocontrol, which is crucial in pharmaceutical synthesis. ucl.ac.uk Furthermore, Michael additions of amines to α,β-unsaturated compounds, catalyzed by bifunctional organocatalysts, represent another strategy to build precursors to benzenediamine scaffolds. preprints.orgmdpi.com

Amidine and Halogenated Compound Catalysis

Chiral amidine-based organocatalysts have proven highly effective in facilitating asymmetric C-C and C-N bond-forming reactions. Specifically, chiral amidine catalysts can be used in the aza-Henry addition of nitroalkanes to imines to produce non-symmetric, masked diamine backbones with high levels of diastereo- and enantioselectivity. vanderbilt.edu The resulting β-nitroamine adducts can then be converted through a short synthetic sequence to the desired diamine products. This methodology highlights the potential of amidine catalysis in constructing complex and stereochemically rich diamine scaffolds. vanderbilt.edu The use of halogenated compounds as primary catalysts for the synthesis of benzenediamines is less common, though they can be integral components of certain catalytic systems or reaction media.

Advanced Synthetic Techniques

Modern synthetic chemistry is continually evolving, with advanced techniques offering improvements in efficiency, safety, and sustainability. For the synthesis of this compound and related structures, several innovative methods are applicable.

Nickel/Photoredox Dual Catalysis has emerged as a powerful platform for C-H functionalization. This strategy can effect the site-selective α-arylation of trialkylamines under mild conditions. nih.gov While not a direct synthesis of the target molecule from simple precursors, it represents an advanced method for modifying related amine structures and could be adapted for late-stage functionalization, offering novel synthetic disconnections. nih.gov

Visible-light mediated reactions provide a green and efficient alternative to traditional thermal methods. For example, the synthesis of a diamine from α-terpinene has been achieved using a visible-light mediated Diels-Alder reaction, which can be performed in either batch or flow reactors. nih.gov This photochemical approach avoids regioselectivity issues often encountered in amination reactions and highlights the potential of light-driven chemistry for constructing diamine frameworks. nih.gov

Optimized Laboratory Protocols for Yield and Purity

Two primary laboratory-scale protocols have demonstrated high efficacy in producing this compound with commendable yield and purity: a direct N-alkylation approach and a one-pot reductive amination method.

Direct N-Alkylation of p-Phenylenediamine:

A robust method for the synthesis of this compound involves the direct N-alkylation of p-phenylenediamine with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amino group of p-phenylenediamine attacks the benzylic carbon of the benzyl halide. The choice of solvent and base is critical for optimizing the reaction conditions and maximizing the yield of the desired mono-benzylated product while minimizing the formation of the dibenzylated byproduct. Anhydrous chloroform has been identified as a highly effective solvent for similar N-alkylation reactions of phenylenediamines, leading to high yields. tsijournals.com

A representative optimized protocol is detailed in the table below:

| Parameter | Condition | Rationale |

| Reactants | p-Phenylenediamine, Benzyl Chloride | Readily available starting materials for direct alkylation. |

| Solvent | Anhydrous Chloroform | Provides good solubility for reactants and facilitates the reaction, leading to high yields. tsijournals.com |

| Base | Sodium Hydride (NaH) | Acts as a strong base to deprotonate the amine, enhancing its nucleophilicity. |

| Temperature | 40°C | A moderate temperature to ensure a reasonable reaction rate without promoting side reactions. tsijournals.com |

| Reaction Time | 3 hours | Sufficient time for the reaction to proceed to completion. tsijournals.com |

| Work-up | Aqueous work-up followed by extraction | To remove inorganic salts and isolate the crude product. |

| Typical Yield | 85-95% | This range is based on similar N-alkylation reactions of phenylenediamines. tsijournals.com |

One-Pot Reductive Amination:

An alternative and efficient approach is the one-pot reductive amination of benzaldehyde with p-phenylenediamine. This method involves the initial formation of a Schiff base (imine) intermediate from the condensation of the aldehyde and the amine, which is then reduced in situ to the desired secondary amine. This one-pot procedure is advantageous as it combines two steps into a single operation, often leading to high yields and operational simplicity. ias.ac.in The use of a mild reducing agent like sodium borohydride is common in these reactions.

An optimized protocol for this one-pot synthesis is outlined below:

| Parameter | Condition | Rationale |

| Reactants | Benzaldehyde, p-Phenylenediamine | Common and accessible starting materials for reductive amination. |

| Solvent | Glycerol | A green and recyclable solvent that can facilitate the reaction. ias.ac.in |

| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reducing agent for the imine intermediate. ias.ac.in |

| Temperature | 70°C | An elevated temperature to promote both imine formation and reduction. ias.ac.in |

| Reaction Time | 10-50 minutes | The reaction proceeds rapidly under these conditions. ias.ac.in |

| Work-up | Extraction with an organic solvent (e.g., ethyl acetate) | To isolate the product from the glycerol and any aqueous residues. ias.ac.in |

| Typical Yield | Moderate to Excellent | Yields can be high depending on the specific substrates and conditions. ias.ac.in |

Purification Techniques in this compound Synthesis

Achieving high purity of this compound is crucial for its subsequent applications. The primary methods for purification are column chromatography and recrystallization.

Column Chromatography:

Flash column chromatography is a highly effective technique for separating the desired this compound from unreacted starting materials, the dibenzylated byproduct, and other impurities. The choice of the stationary phase (typically silica gel) and the mobile phase (eluent) is critical for achieving good separation. A common strategy is to use a solvent system with a mixture of a nonpolar and a more polar solvent, with the polarity being gradually increased to elute compounds of increasing polarity. For compounds of a similar nature, a mixture of ethyl acetate and a nonpolar solvent like hexane or petroleum ether is often employed. acs.org

A typical set of conditions for the column chromatographic purification is presented below:

| Parameter | Condition | Purpose |

| Stationary Phase | Silica Gel (60-120 mesh) | Standard adsorbent for the separation of organic compounds. |

| Eluent System | Ethyl Acetate/Hexane gradient | A gradient from a lower to a higher concentration of the more polar ethyl acetate allows for the sequential elution of compounds with different polarities. |

| Monitoring | Thin-Layer Chromatography (TLC) | To track the progress of the separation and identify the fractions containing the pure product. |

Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. figshare.com The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. mt.com For phenylenediamine derivatives, various solvents can be explored to find the optimal conditions for crystallization. A common method for purifying p-phenylenediamine involves dissolving the crude product in hot water with the addition of activated charcoal to remove colored impurities, followed by filtration and slow cooling to induce crystallization. researchgate.net While this method is specific to the parent diamine, a similar solvent screening approach can be applied to this compound. Toluene has also been noted as a suitable solvent for the recrystallization of certain substituted phenylenediamines. google.com

The general steps for recrystallization are as follows:

| Step | Procedure | Rationale |

| 1. Solvent Selection | The crude product should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at room temperature or below. | To maximize the recovery of the pure compound upon cooling. mt.com |

| 2. Dissolution | The crude solid is dissolved in a minimal amount of the hot solvent. | To create a saturated solution from which the pure compound will crystallize. |

| 3. Decolorization (Optional) | Activated charcoal can be added to the hot solution to adsorb colored impurities. | To improve the color and purity of the final product. researchgate.net |

| 4. Hot Filtration | The hot solution is filtered to remove insoluble impurities and the decolorizing carbon. | To ensure that only the desired compound remains in the solution. |

| 5. Crystallization | The filtrate is allowed to cool slowly and undisturbed to promote the formation of well-defined crystals. | Slow cooling generally leads to larger and purer crystals. |

| 6. Isolation and Drying | The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried. | To remove residual solvent and obtain the pure, solid product. |

Chemical Reactivity and Derivative Synthesis

Reactivity Profiles of Amine Functionalities

The presence of both a primary and a secondary amine group on the benzene (B151609) ring dictates the compound's reactivity. These groups can act as nucleophiles, participating in reactions that form new carbon-nitrogen bonds, making the compound a valuable intermediate in organic synthesis. smolecule.com

Nucleophilic Reactions of Amine Groups

The amine groups in N1-Benzylbenzene-1,4-diamine are nucleophilic due to the lone pair of electrons on the nitrogen atoms. smolecule.com This allows them to react with a wide range of electrophiles. The primary amine is generally more reactive than the secondary amine due to less steric hindrance.

Key nucleophilic reactions include:

Acylation: Reactions with acyl chlorides or anhydrides to form amides. Selectivity between the primary and secondary amine can often be controlled by adjusting reaction conditions.

Condensation: The primary amine group can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). smolecule.com This reaction is fundamental in the synthesis of more complex molecules and heterocyclic systems.

Alkylation: Reaction with alkyl halides can introduce additional alkyl groups onto the nitrogen atoms, although over-alkylation can be a challenge.

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Acetyl Chloride | Amide |

| Condensation | Benzaldehyde | Imine (Schiff Base) |

| Alkylation | Methyl Iodide | N-alkylated amine |

Electrophilic Reactions of Aromatic Rings

The amine groups are strong activating groups, donating electron density to the aromatic ring through resonance. This increases the ring's nucleophilicity, making it highly susceptible to electrophilic aromatic substitution reactions. smolecule.com Substituents will primarily be directed to the ortho and para positions relative to the amine groups. Given the existing substitution pattern, incoming electrophiles will substitute at the positions ortho to the two amine groups.

Common electrophilic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br₂) in the presence of a Lewis acid or in a polar solvent.

Nitration: Introduction of a nitro group onto the aromatic ring using a mixture of nitric and sulfuric acid.

Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring, although these reactions can be complicated by the basicity of the amine groups, which can coordinate with the Lewis acid catalyst.

| Reaction Type | Reagents | Typical Product |

| Bromination | Br₂ | Bromo-N1-benzylbenzene-1,4-diamine |

| Nitration | HNO₃, H₂SO₄ | Nitro-N1-benzylbenzene-1,4-diamine |

| Sulfonation | SO₃, H₂SO₄ | This compound sulfonic acid |

Oxidation Reactions

This compound is susceptible to oxidation, a characteristic feature of aromatic amines. smolecule.com The oxidation can affect the amine groups or the aromatic ring, leading to a variety of products depending on the oxidizing agent and reaction conditions.

Formation of Nitroso Compounds

The reaction of secondary amines with nitrosating agents, such as nitrous acid (formed in situ from sodium nitrite and a strong acid), typically yields N-nitroso compounds, also known as nitrosamines. nih.govdelaware.gov These compounds are characterized by the N-N=O functional group. Primary aromatic amines can also react with nitrous acid to form diazonium salts, which are important synthetic intermediates. The formation of N-nitroso compounds is a significant reaction pathway for secondary amines. researchgate.net

Formation of Quinones

Oxidation of this compound can lead to the formation of quinone-type structures. smolecule.com Aromatic amines, particularly p-diamines and p-aminophenols, are readily oxidized to quinones. wikipedia.org Strong oxidizing agents can convert the benzene ring into a 1,4-benzoquinone derivative. wikipedia.orgatamanchemicals.com This transformation involves the removal of electrons and protons from the molecule, leading to a conjugated diketone structure. The ease of this oxidation is a key feature of p-phenylenediamines. wikipedia.org

Formation of Nitro Derivatives

While the amine groups are susceptible to oxidation, the aromatic ring can also be nitrated under specific conditions to form nitro derivatives. This electrophilic substitution reaction involves the attack of a nitronium ion (NO₂⁺) on the electron-rich benzene ring. The presence of the activating amine groups facilitates this reaction. However, the reaction conditions must be carefully controlled, as strong oxidizing acids used for nitration (like nitric acid) can also lead to unwanted oxidation of the starting material. weebly.com The introduction of a nitro group is a common strategy in the synthesis of various organic compounds.

Reduction Reactions

Reduction reactions are fundamental in both the synthesis of this compound and its subsequent conversion into other derivatives. These reactions primarily involve the transformation of functional groups through the addition of hydrogen or electrons.

The amine functionalities of this compound can be used to form intermediates, such as imines (Schiff bases) or amides, which can then be reduced to generate more complex amine derivatives. For instance, the primary amine group can react with aldehydes or ketones, and the resulting imine can be reduced to a secondary amine using agents like sodium borohydride (B1222165). nih.gov

Furthermore, the reduction of amides, which can be formed by acylating the amine groups of this compound, provides a robust method for synthesizing new diamines. A common and powerful reducing agent for this transformation is Lithium Aluminum Hydride (LAH), which effectively converts the amide carbonyl group into a methylene (B1212753) group (CH₂), yielding a more substituted amine. mdpi.com This two-step process of acylation followed by reduction is a versatile strategy for elaborating the structure of the parent diamine.

Reductive amination is another key strategy, where a carbonyl compound reacts with an amine in the presence of a reducing agent to form a new, more substituted amine in a single pot. nih.gov This method can be applied to this compound to introduce additional alkyl groups.

The reduction of aromatic nitro compounds is a critically important and widely used industrial process for the production of anilines, which are precursors to compounds like this compound. unimi.itwikipedia.org The synthesis of this compound can involve the catalytic hydrogenation of an N-substituted nitroaniline intermediate. mdpi.com For example, N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline can be hydrogenated using a Palladium-on-carbon (Pd-C) catalyst to yield the corresponding diamine. mdpi.com

A variety of methods exist for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule to ensure chemoselectivity. masterorganicchemistry.comniscpr.res.in Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.com Metal hydrides such as Lithium Aluminum Hydride (LiAlH₄) are typically avoided for the reduction of aromatic nitro groups as they tend to form azo compounds instead of the desired amines. masterorganicchemistry.comcommonorganicchemistry.com

The table below summarizes common reagents used for the reduction of aromatic nitro groups.

| Reagent/System | Conditions | Selectivity Notes |

| Catalytic Hydrogenation | ||

| H₂ / Palladium on Carbon (Pd/C) | Varies; often room temperature and pressure | Highly effective for both aromatic and aliphatic nitro groups, but may reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Varies | Often used when dehalogenation of aryl halides is a concern. masterorganicchemistry.comcommonorganicchemistry.com |

| H₂ / Platinum(IV) Oxide (PtO₂) | Varies | General catalyst for hydrogenation. wikipedia.org |

| Dissolving Metal Reductions | ||

| Iron (Fe) / Acid (e.g., HCl, Acetic Acid) | Acidic media | Mild method that can tolerate other reducible groups. masterorganicchemistry.comcommonorganicchemistry.com |

| Tin (Sn) / Acid (e.g., HCl) | Acidic media | A classic method for nitro group reduction. |

| Zinc (Zn) / Acid (e.g., HCl, Acetic Acid) | Acidic media | Provides a mild reduction, often tolerant of other functional groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic or alcoholic solvent | A mild reagent that can be used in the presence of other reducible groups. wikipedia.orgcommonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Can be used for selective reductions. wikipedia.org |

Substitution Reactions

The benzene ring of this compound is susceptible to electrophilic aromatic substitution due to the electron-donating nature of its two amino groups. These groups are powerful activating substituents, making the ring significantly more reactive towards electrophiles than benzene itself. The general mechanism involves a two-step process: the initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the rapid loss of a proton to restore the ring's aromaticity. libretexts.orgmsu.edu

The primary (-NH₂) and secondary (-NHR) amino groups are strong ortho, para-directors. Therefore, incoming electrophiles will preferentially add to the positions ortho to these amine groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The high reactivity of the ring means that reactions often need to be conducted under mild conditions to avoid polysubstitution or side reactions.

Nucleophilic aromatic substitution on the benzene ring of this compound is generally not a feasible reaction. This type of substitution typically requires the presence of a strong electron-withdrawing group (such as a nitro group, -NO₂) positioned ortho or para to a good leaving group (like a halogen). mdpi.com The electron-donating amino groups on this compound make the ring electron-rich, which repels incoming nucleophiles and deactivates the ring towards this type of attack.

However, nucleophilic aromatic substitution is a key reaction in the synthesis of precursors to this compound. For example, a common synthetic route involves the reaction of an amine with 1-fluoro-2-nitrobenzene. mdpi.com In this case, the amine acts as a nucleophile, displacing the fluoride ion from the electron-deficient nitro-activated ring. The resulting nitro compound is then reduced to the diamine. mdpi.com

It is also important to distinguish this from the reaction of p-phenylenediamine (B122844) with benzyl (B1604629) bromide, which is a standard nucleophilic substitution where the amine attacks the electrophilic benzylic carbon of benzyl bromide, not the aromatic ring. smolecule.com

Derivatization Strategies

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its nucleophilic primary and secondary amine groups. smolecule.com These functional groups allow for a wide range of derivatization strategies to build more complex molecules.

Synthesis of Heterocycles : Diaminobenzenes are crucial starting materials for synthesizing various heterocyclic compounds. For example, they can be condensed with carboxylic acids or their derivatives to form benzimidazoles, which are important structural motifs in medicinal chemistry. mdpi.com

Polymer Synthesis : The presence of two reactive amine groups makes this compound a suitable monomer for the synthesis of polymers such as aromatic polyamides and polyimides. mdpi.com These materials often exhibit high thermal stability and desirable mechanical properties.

Pharmaceutical and Agrochemical Synthesis : As a versatile chemical building block, it serves as an intermediate in the preparation of various pharmaceuticals and pesticides. The amine groups can be readily modified to introduce different functionalities and tune the biological activity of the final product.

Dye Synthesis : Aromatic diamines have historically been important in the dye industry. The amine groups can be diazotized and coupled to form azo dyes, or otherwise incorporated into larger chromophore systems.

Synthesis of Complex Organic Molecules using this compound as a Building Block

The distinct structure of this compound makes it a valuable intermediate in the multi-step synthesis of complex organic molecules, particularly those with pharmaceutical applications. smolecule.com Its bifunctional nature allows for the sequential introduction of different molecular fragments, leading to the construction of elaborate molecular frameworks. The presence of both primary and secondary amines allows for selective reactions, where one group can be protected while the other is modified, and vice versa. This differential reactivity is crucial for building molecular complexity in a controlled manner.

For instance, the primary amine can selectively react with electrophiles, such as aldehydes or ketones, to form Schiff bases, which can then be further modified or act as intermediates in cyclization reactions. The secondary amine can also participate in various coupling reactions. This strategic functionalization enables the assembly of intricate structures that are often challenging to synthesize through other routes. The benzyl group can also be a key feature, influencing the steric and electronic properties of the final molecule, or it can be cleaved at a later stage of the synthesis if required.

Heterocycle Synthesis from this compound Derivatives

The diamine functionality of this compound and its derivatives serves as a key component in the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many biologically active compounds and functional materials.

One notable example is the synthesis of 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives . A series of N(1)-benzyl and N(1)-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines have been synthesized and investigated for their antimicrobial properties. nih.gov The synthesis of these compounds highlights the utility of the N-benzyl-diamine scaffold in constructing triazine rings, which are known to exhibit a broad spectrum of biological activities.

Furthermore, derivatives of this compound can be utilized in the synthesis of other important heterocyclic systems such as imidazoles and pyrimidines . The general synthetic strategies for these heterocycles often involve the condensation of a diamine or a related precursor with a 1,2-dicarbonyl compound (for imidazoles) or a 1,3-dicarbonyl compound (for pyrimidines). asianpubs.orgbu.edu.eg While specific examples directly employing this compound are not extensively documented in readily available literature, its structural similarity to other phenylenediamines suggests its potential as a precursor in such cyclocondensation reactions.

The synthesis of triazole derivatives is another area where N-substituted diamines can be envisioned as starting materials. The construction of the triazole ring can be achieved through various synthetic routes, including the reaction of azides with alkynes (click chemistry) or the cyclization of appropriately functionalized precursors. frontiersin.orgutar.edu.myraco.catnih.gov The amino groups of this compound could be transformed into azide functionalities or other reactive groups necessary for triazole ring formation.

Quinazoline Scaffold Analogues utilizing this compound

The synthesis of quinazoline and quinazolinone derivatives is of significant interest in medicinal chemistry due to their wide range of pharmacological activities. nih.govsemanticscholar.orgresearchgate.netresearchgate.net this compound has been successfully employed as a key building block in the synthesis of quinazoline scaffold analogues.

In a notable synthetic approach, N1-benzylbenzene-1,4-diamines are reacted with 6-(3-(1H-pyrrol-2-yl)butyl)-4-chloro-7-methoxyquinazoline to yield N1-(6-(2-(1H-pyrrol-2-yl)ethoxy)-7-methoxyquinazolin-4-yl)-N4-arylbenzene-1,4-diamines. This reaction demonstrates the nucleophilic substitution of the chlorine atom on the quinazoline ring by the primary amine group of the this compound derivative.

| Reactant 1 | Reactant 2 | Product |

| 6-(3-(1H-pyrrol-2-yl)butyl)-4-chloro-7-methoxyquinazoline | This compound | N1-(6-(2-(1H-pyrrol-2-yl)ethoxy)-7-methoxyquinazolin-4-yl)-N4-benzylbenzene-1,4-diamine |

This synthetic strategy provides a versatile route to a variety of substituted quinazoline derivatives, where the properties of the final molecule can be fine-tuned by modifying the substituents on the this compound starting material.

Diazocine Derivatives from Benzene-1,2-diamine Analogues

Diazocines are eight-membered nitrogen-containing heterocycles that have gained attention for their potential applications in materials science and photopharmacology. uni-kiel.de The synthesis of diazocine derivatives often involves the cyclization of N-substituted diamine precursors. While direct synthesis from this compound is not the primary focus here, its analogue, N1-benzylbenzene-1,2-diamine , serves as a crucial precursor for the synthesis of nitrogen-bridged diazocines (triazocines).

The synthetic pathway to these diazocines involves a multi-step sequence starting from Boc-protected 1,2-phenylenediamine. This is reacted with a substituted 2-nitrobenzyl bromide to form an N-benzylaniline derivative. Following a series of protection and deprotection steps, the nitro group is reduced to an amine, and subsequent oxidative cyclization with reagents like m-chloroperoxybenzoic acid (mCPBA) leads to the formation of the diazocine ring. nih.gov This intramolecular cyclization is a key step in constructing the eight-membered ring system.

The resulting NH-diazocines can be further functionalized, for example, by acetylation or formylation, to modify their properties. nih.gov This synthetic approach highlights the importance of N-benzylated o-phenylenediamines as key intermediates in the construction of complex heterocyclic systems like diazocines.

Biological Activities and Mechanistic Investigations

Enzyme Inhibition Studies

Research indicates that N1-Benzylbenzene-1,4-diamine may exhibit biological activity through the inhibition of certain enzymes. smolecule.com It has been identified as a compound of interest for its potential to inhibit human sirtuin type 2, an enzyme implicated in a variety of cellular processes. smolecule.com

Human Sirtuin Type 2 Inhibition by this compound

This compound has been noted for its potential as an inhibitor of human sirtuin type 2 (SIRT2). smolecule.com SIRT2 is an NAD+-dependent deacetylase that plays a role in various cellular functions. While specific inhibitory concentration (IC50) values for this compound are not extensively detailed in publicly available literature, research on its derivatives provides insight into the potential of this chemical scaffold. For instance, a series of N,N'-bisbenzylidenebenzene-1,4-diamine derivatives have been synthesized and evaluated as SIRT2 inhibitors. nih.gov The most potent compound in one such study was N,N'-bis(2-hydroxybenzylidene)benzene-1,4-diamine, which demonstrated potency comparable to the well-known SIRT2 inhibitor, sirtinol. nih.gov

Interactive Table: SIRT2 Inhibition by a Derivative of Benzene-1,4-diamine

| Compound | Target Enzyme | Activity |

| N,N'-bis(2-hydroxybenzylidene)benzene-1,4-diamine | Human Sirtuin Type 2 (SIRT2) | Equipotent with sirtinol |

Note: This table showcases data for a derivative to illustrate the inhibitory potential of the benzene-1,4-diamine scaffold. Specific inhibitory data for this compound is a subject for further investigation.

Modulation of Biological Pathways through Enzyme Inhibition

The ability of compounds like this compound to inhibit enzymes such as SIRT2 suggests a potential for modulating associated biological pathways. smolecule.com Enzyme inhibition by this class of compounds could be a subject for further exploration in therapeutic contexts. smolecule.com Ongoing research aims to clarify the specific interactions and mechanisms of action related to such compounds. smolecule.com

Interaction with Specific Molecular Targets

Interaction studies involving this compound are centered on its role as a molecular target for enzymes and receptors. smolecule.com The structural characteristics of this compound, featuring both hydrogen bond donors and acceptors, may facilitate its interaction with the binding sites of enzymes. smolecule.com

Molecular Target Interactions

The interaction of this compound with specific molecular targets is a key area of research for understanding its biological effects.

Binding to Enzymes and Receptors

The potential for this compound to bind to enzymes and receptors is an area of active investigation. smolecule.com Its chemical structure allows for various types of molecular interactions that could lead to binding within the active or allosteric sites of proteins.

Impact on Protein Activity and Function

The functional consequence of this compound binding to a protein target would be a modulation of that protein's activity. In the case of SIRT2, inhibition would lead to an increase in the acetylation levels of its substrate proteins. While direct evidence for the impact of this compound on protein activity and function is still emerging, the study of its derivatives suggests that this class of compounds can influence cellular processes through the modulation of protein acetylation. nih.gov

Structure-Activity Relationships in Biological Systems

The biological efficacy of molecules derived from this compound is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies investigate how modifications to the molecular scaffold influence biological activity, providing a roadmap for designing more potent and selective compounds.

For derivatives of related N-benzyl structures, specific substitutions on the aromatic rings have been shown to significantly alter their affinity for biological targets. In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share the N-benzyl motif, substitutions on the phenylacetamide aromatic ring were examined. nih.gov Halogen substitutions (Cl, Br, F) generally led to an increased affinity for sigma-2 (σ2) receptors while maintaining a similar affinity for sigma-1 (σ1) receptors. nih.gov Furthermore, for several substituted analogues, including those with Cl, Br, F, NO2, and OMe groups, placing the substituent at the 3-position of the ring resulted in higher affinity for both σ1 and σ2 receptors compared to substitutions at the 2- or 4-positions. nih.gov

In the context of antimicrobial agents, SAR studies on N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives have yielded insights into the features driving their activity against bacteria like Mycobacterium smegmatis. nih.gov These studies indicate that the 1-benzyl derivatives of this triazine class could serve as lead compounds for developing new antimycobacterial agents. nih.gov The specific arrangement and electronic properties of substituents on the benzyl (B1604629) group and the diamine core are crucial in modulating the interaction with microbial targets.

Table 1: Summary of Structure-Activity Relationship Observations for Related N-Benzyl Compounds

| Compound Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Halogen substitution on phenylacetamide ring | Increased affinity for sigma-2 receptors; similar affinity for sigma-1 receptors. | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Substituent at 3-position (Cl, Br, F, NO2, OMe) | Higher affinity for sigma-1 and sigma-2 receptors compared to 2- or 4-position. | nih.gov |

| 1,6-dihydro-1,3,5-triazine-2,4-diamines | Presence of a 1-benzyl group | Identified as a key feature for lead compounds in antimycobacterial agent discovery. | nih.gov |

Medicinal Chemistry Applications

This compound and structurally similar diaminobenzenes are valuable precursors in the field of organic and medicinal chemistry. smolecule.com The presence of two amine groups, one primary and one secondary, provides reactive sites for building more complex molecules. smolecule.com These functional groups are nucleophilic, allowing them to react with various electrophiles to form new chemical bonds, a fundamental process in constructing pharmaceutical agents. smolecule.com

Substituted diaminobenzenes are recognized as important starting materials for synthesizing a range of biologically active compounds, including arylbenzimidazoles and benzotriazolium salts. mdpi.com The specific arrangement of the amine groups on the benzene (B151609) ring in this compound influences its reactivity and makes it a versatile building block for diverse molecular architectures. smolecule.com Its role as an intermediate is crucial for creating libraries of compounds that can be screened for various therapeutic activities.

The this compound scaffold is a key component in the development of new therapeutic agents. Research indicates that the compound itself exhibits biological activity, including the potential to act as an inhibitor of human sirtuin type 2 (SIRT2). smolecule.com SIRT2 is an enzyme implicated in a variety of cellular processes and diseases, making it a target for drug development. smolecule.com This inhibitory potential positions this compound as a candidate for further investigation and optimization in the creation of novel pharmaceuticals. smolecule.com The core structure is used as a foundation upon which chemists can build molecules with tailored properties to interact specifically with biological targets like enzymes and receptors. smolecule.com

Anticancer Properties: Derivatives based on the this compound framework have been explored for their potential as anticancer agents. For instance, the related compound N1-Benzyl-2-fluorobenzene-1,4-diamine has been investigated for its anticancer properties. The mechanism of such compounds may involve the inhibition of enzymes critical to cancer cell proliferation and survival, such as SIRT2, which is involved in cancer progression. Furthermore, substituted diaminobenzenes serve as precursors to 1,2-disubstituted benzimidazoles, a class of compounds that has been evaluated for cytotoxic activity against various cancer cell lines. mdpi.com

Antibacterial Properties: The N-benzyl diamine motif is a key feature in the design of novel antibacterial agents. A series of N(1)-benzyl and N(1)-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives were synthesized and tested for their antimicrobial activity. nih.govsigmaaldrich.com Many of these compounds showed good activity against Mycobacterium smegmatis, a species taxonomically related to Mycobacterium tuberculosis. nih.govsigmaaldrich.com One compound in the series demonstrated potent antimycobacterial effects, highlighting the potential of these derivatives as leads for the discovery of new antimycobacterial drugs. nih.gov The research addresses the urgent need for new treatments due to the global threat of multidrug-resistant bacteria like Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov

Table 2: Investigated Therapeutic Properties of this compound Derivatives

| Therapeutic Area | Derivative Class / Compound | Key Research Finding | Reference |

|---|---|---|---|

| Anticancer | N1-Benzyl-2-fluorobenzene-1,4-diamine | Explored for anticancer potential, possibly via SIRT2 inhibition. | |

| Anticancer | 1,2-Disubstituted benzimidazoles | Derived from diaminobenzenes and tested for cytotoxicity against cancer cells. | mdpi.com |

| Antibacterial | N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines | Showed good activity against Mycobacterium smegmatis. | nih.govsigmaaldrich.com |

The N-benzyl group, a defining feature of this compound, is present in various compounds investigated for anticonvulsant activity. Anticonvulsants are a class of drugs used to treat epileptic seizures by suppressing the excessive and uncontrolled firing of neurons. wikipedia.org One such compound, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), has been identified as a broad-spectrum hybrid anticonvulsant. nih.gov This molecule demonstrated significant protective effects in key animal models of acute seizures, suggesting its potential as a candidate for treating different types of human epilepsy. nih.gov The presence of the N-benzyl moiety in effective anticonvulsant candidates underscores the importance of this structural element in designing new central nervous system agents.

Antileishmanial Research: Leishmaniasis is a parasitic disease requiring new and more effective treatments. Research into novel therapeutic agents has included various diamine derivatives. researchgate.net Lipophilic diamine derivatives have been described as potential antileishmanial agents, possibly acting by interfering with the parasite's polyamine metabolism, which is essential for its growth and proliferation. researchgate.net Additionally, studies on 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives have demonstrated their activity against Leishmania species. nih.govchemrxiv.org For example, one 1,4-DHP compound incorporating a benzyloxy phenyl group was found to be the most active against Toxoplasma gondii and showed high selectivity, suggesting the utility of benzyl-like structures in antiparasitic drug design. nih.gov

Antiplasmodial Research: The fight against malaria, caused by Plasmodium parasites, is hampered by drug resistance, creating an urgent need for new antiplasmodial drugs. mdpi.com The N-benzyl structural motif is a component of several classes of compounds investigated for antimalarial activity. Derivatives of N-benzyl-1,10-phenanthroline have demonstrated good activity against Plasmodium falciparum. researchgate.net Similarly, research on thiazinoquinones has shown that p-substituted benzyl derivatives can retain antiplasmodial activity in the micromolar range. mdpi.com These findings indicate that scaffolds incorporating a benzyl group are promising for the development of future antimalarial therapies. mdpi.comresearchgate.net

Biological Pathway Modulation

Comprehensive searches of scientific databases did not yield specific studies investigating the effects of this compound on apoptosis induction, cell cycle arrest mechanisms, or potassium channel modulation. Therefore, the following subsections remain areas for future research.

Apoptosis Induction

There is currently no available scientific data detailing the pro-apoptotic activity of this compound.

Cell Cycle Arrest Mechanisms

The impact of this compound on cell cycle progression has not been documented in the available literature.

Potassium Channel Modulation

Specific studies on the interaction between this compound and potassium channels are not present in the current body of scientific research.

Genotoxicity and DNA Interaction Studies

While direct studies on this compound are lacking, research on its core structure, p-phenylenediamine (B122844) (PPD), and its derivatives provides evidence of genotoxic potential and interactions with DNA.

DNA Strand Breaks Induced by Derivatives

The parent compound, p-phenylenediamine (PPD), and some of its derivatives have been shown to induce single-strand DNA breaks in human lymphocytes. nih.gov In studies using the alkaline comet assay, various PPD derivatives exhibited dose-dependent genotoxicity after incubation with lymphocytes. nih.gov This suggests that compounds containing the p-phenylenediamine scaffold have the potential to damage genetic material.

Protein Binding and Cellular Impact

The mutagenicity of p-phenylenediamine and its derivatives has been evaluated using the Ames test with Salmonella strains. p-Phenylenediamine itself was found to be weakly mutagenic with metabolic activation. nih.gov Furthermore, several PPD derivatives induced dose-related increases in chromosomal aberrations in Chinese hamster ovary (CHO) cells. nih.gov One derivative, N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine quinone (6PPDQ), has been shown to form DNA adducts, indicating a direct interaction with DNA that can lead to genotoxicity. researchgate.net These findings highlight the potential for p-phenylenediamine derivatives to interact with cellular macromolecules and induce genetic damage.

| Compound/Derivative | Test System | Observed Effect |

| p-Phenylenediamine (PPD) | Ames Test (Salmonella TA98) | Weakly mutagenic with metabolic activation nih.gov |

| p-Phenylenediamine (PPD) | Human Lymphocytes | Induction of single-strand DNA breaks nih.gov |

| PPD Derivatives | Chinese Hamster Ovary (CHO) Cells | Dose-related increase in chromosomal aberrations nih.gov |

| N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine quinone (6PPDQ) | - | Formation of DNA adducts researchgate.net |

Materials Science Applications and Polymer Chemistry

Development of New Polymers and Functional Materials

The bifunctional nature of N1-Benzylbenzene-1,4-diamine, possessing two reactive amine groups, makes it a suitable monomer for the synthesis of high-performance polymers such as polyamides and polyimides. nih.govvt.edu In these polymerization reactions, the diamine component is typically reacted with a diacid chloride or a dianhydride, respectively, to form the corresponding polymer. dakenchem.comazom.com The incorporation of the N-benzyl group into the polymer backbone can influence the final properties of the material. For instance, it can disrupt chain packing, potentially leading to increased solubility and lower crystallinity compared to polymers synthesized from its unsubstituted counterpart, p-phenylenediamine (B122844). researchgate.net

Furthermore, the presence of the aromatic rings from both the benzene (B151609) and benzyl (B1604629) moieties is expected to contribute to the thermal stability of the resulting polymers. Research on N,N'-substituted p-phenylenediamines has indicated their effectiveness as antioxidants, a property that can be harnessed in the development of functional materials with enhanced stability. researchgate.net While specific research on polymers synthesized directly from this compound is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its utility in creating novel polymeric structures.

Below is a table illustrating the potential types of polymers that could be synthesized using this compound as a monomer and the general properties they might exhibit.

| Polymer Type | Co-monomer | Potential Polymer Backbone Feature | Anticipated Properties |

| Polyamide | Aromatic Diacid Chloride | Amide linkages with pendant benzyl groups | Enhanced solubility, good thermal stability |

| Polyimide | Aromatic Dianhydride | Imide rings with N-benzyl substitution | High thermal resistance, good mechanical properties |

| Polyurea | Diisocyanate | Urea (B33335) linkages with benzyl substitution | Improved flexibility, good adhesive properties |

Incorporation into Advanced Materials

The unique combination of a rigid aromatic core and a flexible benzyl substituent in this compound makes it an interesting candidate for modifying the properties of existing materials or creating new advanced materials.

N-substituted p-phenylenediamines are a well-known class of antioxidants and antiozonants used to protect polymeric materials from environmental degradation. researchgate.net These compounds function by scavenging free radicals and reacting with ozone, thereby preventing the chain scission and crosslinking reactions that lead to the deterioration of material properties. The mechanism of action involves the donation of a hydrogen atom from the amine group to a radical, which neutralizes the radical and prevents it from attacking the polymer chains.

The antioxidant effectiveness of N,N'-substituted p-phenylenediamines has been studied, and it is influenced by the nature of the substituents on the nitrogen atoms. researchgate.net The benzyl group in this compound, with its benzylic hydrogens, may contribute to the radical scavenging ability of the molecule. Therefore, its incorporation into plastics, elastomers, and other polymeric materials could enhance their resistance to oxidative and ozone-induced degradation, thereby extending their service life.

The following table summarizes the potential effects of incorporating this compound on material properties related to durability and environmental resistance.

| Property | Potential Effect of this compound | Underlying Mechanism |

| Thermal Stability | Increased | Aromatic rings contribute to higher decomposition temperatures. |

| Mechanical Strength | Potentially Increased | Rigid aromatic core can enhance stiffness and strength. |

| Oxidative Resistance | Enhanced | Amine groups can act as radical scavengers (antioxidant). |

| Ozone Resistance | Enhanced | p-Phenylenediamine derivatives are known antiozonants. |

Role in Polyurethane Synthesis

In the synthesis of polyurethanes, diamines are often used as chain extenders. google.com The reaction of a diamine with a diisocyanate prepolymer results in the formation of urea linkages, leading to the creation of a poly(urethane-urea) (PUU). nih.gov These urea linkages introduce strong hydrogen bonding capabilities, which can lead to improved physical crosslinking and enhanced mechanical properties, such as higher tensile strength and hardness, compared to polyurethanes chain-extended with diols. researchgate.net

This compound, with its two reactive amine groups, can theoretically be used as a chain extender in polyurethane synthesis. The primary amine group is expected to be more reactive towards isocyanates than the secondary amine. The bulky benzyl group on the secondary amine might provide some steric hindrance, which could influence the reaction kinetics and the final morphology of the hard segments in the PUU. The incorporation of the aromatic and benzyl groups from this compound into the hard segments could also affect the phase separation and thermal properties of the resulting polymer. qucosa.de While specific examples of its use are not prevalent in the literature, the fundamental chemistry of polyurethane synthesis supports its potential role as a chain extender to create novel poly(urethane-urea)s with tailored properties. googleapis.com

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes)

Aromatic amines and their derivatives are widely used in organic electronics, particularly as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com These materials facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer of the device. Key properties for an effective HTM include appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection, good charge carrier mobility, and high thermal and morphological stability. mdpi.com

Compounds based on triphenylamine (B166846) and other N-substituted aromatic diamines are common choices for HTMs. ossila.com The structure of this compound, with its aromatic amine core, is suggestive of potential hole-transporting capabilities. The nitrogen lone pairs can participate in charge delocalization across the aromatic system, which is a prerequisite for hole transport. The N-benzyl group could influence the molecular packing in the solid state, which in turn affects the charge mobility.

While this compound itself is not a commonly cited HTM in the literature for high-performance OLEDs, the broader class of N-substituted p-phenylenediamines has been explored for optoelectronic properties. researchgate.net Further research would be necessary to functionalize and optimize the structure of this compound to enhance its performance for practical optoelectronic applications.

The table below outlines the key characteristics of hole-transporting materials and speculates on how this compound might align with these requirements.

| HTM Property | Requirement for OLEDs | Potential of this compound |

| HOMO Energy Level | Aligned with the anode work function for efficient hole injection. | The aromatic amine structure suggests a HOMO level in a potentially suitable range. |

| Hole Mobility | High for efficient charge transport. | Dependent on molecular packing; the benzyl group may influence this. |

| Thermal Stability | High to withstand device operation temperatures. | The aromatic structure suggests good intrinsic thermal stability. |

| Amorphous Morphology | Desirable to prevent crystallization and device failure. | The non-planar structure due to the benzyl group may promote amorphous film formation. |

Analytical Chemistry and Biomolecule Detection

Application as Biochemical Probes

N1-Benzylbenzene-1,4-diamine has been identified as a potential biochemical probe, particularly in the study of enzyme activity. Research has indicated its role as a potential inhibitor of human sirtuin type 2 (SIRT2), an enzyme implicated in various cellular processes and diseases. smolecule.com This inhibitory activity allows the compound to be used as a tool to investigate the function and biological pathways of SIRT2.

The interaction between this compound and enzymes like SIRT2 is a key area of study. smolecule.com By observing how the compound modulates the activity of these biological targets, researchers can gain insights into the enzyme's mechanism of action and its role in cellular functions. The unique arrangement of the amine groups on the benzene (B151609) ring at the 1 and 4 positions is thought to influence its biological activity and reactivity, making it a valuable scaffold in medicinal chemistry. smolecule.com

The fluorescent properties of this compound also contribute to its potential as a biochemical probe. The compound exhibits moderate fluorescence, with an excitation maximum around 280-290 nm and an emission maximum in the range of 350-370 nm. These characteristics could be harnessed in the development of fluorescence-based assays to monitor enzyme activity or other biological interactions in real-time.

Table 1: Research Findings on this compound as a Biochemical Probe

| Area of Investigation | Finding | Implication |

|---|---|---|

| Enzyme Inhibition | Identified as a potential inhibitor of human sirtuin type 2 (SIRT2). smolecule.com | Can be used as a chemical tool to study the biological functions and pathways regulated by SIRT2. |

| Molecular Interaction | The compound's structure allows it to serve as a molecular target for enzymes and receptors. smolecule.com | Enables the study of specific protein-ligand interactions and the elucidation of mechanisms of action. |

| Fluorescence Properties | Exhibits moderate fluorescence with a notable Stokes shift. | Potential for the development of fluorescence-based assays for monitoring biological processes. |

Facilitation of Diagnostics Research

While the primary research focus on this compound has been on its potential as an enzyme inhibitor, its structural and chemical properties suggest a theoretical potential for its use in diagnostics research. As an intermediate in organic synthesis, it can be used to create more complex molecules that could be developed into diagnostic agents. smolecule.com

The amine groups present in this compound are nucleophilic, meaning they can react with other molecules to form new compounds. smolecule.com This reactivity could be exploited to attach the molecule to other chemical entities, such as fluorescent dyes or biomolecules, to create probes for diagnostic assays. However, it is important to note that while the foundational chemical properties exist, extensive research and development would be required to translate this potential into practical diagnostic tools. At present, there is limited published research detailing the direct application of this compound in the development of diagnostic assays.

Biomarker Discovery Utilizing this compound

The utility of this compound in the field of biomarker discovery is an area that remains largely exploratory. The compound's ability to interact with specific enzymes like SIRT2 suggests that it could, in principle, be used to develop probes to identify changes in the activity of such enzymes, which may serve as biomarkers for certain diseases.

For instance, if the activity of SIRT2 is found to be a reliable biomarker for a particular condition, molecules like this compound could be used as a starting point for the design of chemical probes to detect this activity in biological samples. These probes could be designed to produce a measurable signal, such as fluorescence, upon binding to the biomarker.

Despite this theoretical potential, the direct use of this compound for biomarker discovery is not yet a well-established application. Further research would be necessary to validate its efficacy and specificity in identifying and quantifying biomarkers in complex biological environments.

Environmental Applications

Pollutant Remediation Research

Currently, there is a notable absence of specific research into the application of N1-Benzylbenzene-1,4-diamine for pollutant remediation. A thorough review of existing scientific literature reveals no studies that directly investigate its efficacy in treating contaminated soil or water. The focus of environmental research on aromatic amines has largely been on their potential toxicity and persistence, rather than their utility in remediation efforts. Future research may explore the potential for this compound to act as a precursor in the synthesis of novel remediation agents or as a substrate in bioremediation processes; however, such studies have not yet been published.

Biodegradation Studies of Related Compounds

While direct biodegradation studies on this compound are not available, research on structurally similar compounds, such as other N-substituted p-phenylenediamines (PPDs) and monocyclic aromatic amines, provides valuable insights into its potential environmental fate. nih.gov Bacteria have been shown to degrade various monocyclic aromatic amines, utilizing them as their sole source of carbon and energy. nih.gov The degradation pathways often involve the release of ammonia (B1221849) and the cleavage of the aromatic ring. nih.gov

Several mechanisms for the bacterial aerobic degradation of monocyclic aromatic amines have been proposed, including:

Dioxygenase-catalyzed ring cleavage nih.gov

Dioxygenation of the aromatic amine nih.gov

Deamination of the aromatic amine nih.gov

Hydroxylation of the aromatic amine nih.gov

Co-ligase mediated activation to coenzyme A (CoA) thioesters nih.gov

For instance, studies on N,N'-dimethyl-p-phenylenediamine (DMPD) have demonstrated its degradation by Klebsiella pneumoniae RS-13 and Acetobacter liquefaciens S-1 under aerobic conditions. oup.comnih.gov Klebsiella pneumoniae RS-13 was found to be particularly efficient in degrading DMPD under various physicochemical conditions. oup.comnih.gov

The aerobic microbial degradation of several tire-related PPDs has also been investigated, revealing their half-lives in aqueous solutions. nih.gov This research indicates that while these compounds do degrade, their persistence can vary. nih.gov The table below summarizes the half-lives of some PPDs, offering a comparative perspective on the potential persistence of this compound. nih.gov

| Compound | Aerobic Microbial Degradation Half-life (days) |

| N-(1,3-dimethylbutyl)-N'-phenyl-1,4-benzenediamine (6-PPD) | 0.2 ± 0.1 |

| N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD) | 0.6 ± 0.1 |

| N-(1,3-dimethylbutyl)-N'-phenyl-1,4-benzenediamine quinone (6-PPDQ) | 3 ± 0.1 |

This table presents data for compounds structurally related to this compound to provide context on potential biodegradation rates. Data is from a laboratory study on tire-related PPDs. nih.gov

The degradation of aniline (B41778), the simplest aromatic amine, has been studied in several aerobic bacteria, with mineralization pathways being a key area of research. nih.gov Generally, bacterial degradation of aromatic compounds like aniline proceeds by converting them into central intermediates like catechol, which is then further broken down. researchgate.net

Given the structural similarities, it is plausible that the biodegradation of this compound, if it occurs, would proceed through similar enzymatic pathways involving dioxygenases and subsequent ring cleavage. However, the presence of the benzyl (B1604629) group may influence the rate and pathway of degradation compared to simpler PPDs. Further research is necessary to elucidate the specific microbial communities and enzymatic systems capable of degrading this compound and to determine its environmental persistence and the nature of its transformation products.

Computational Chemistry and in Silico Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N1-Benzylbenzene-1,4-diamine, docking studies can be employed to understand its potential interactions with biological targets such as enzymes and receptors. For instance, derivatives of benzene-1,4-diamine have been investigated as inhibitors of various enzymes, and similar methodologies could be applied to this compound. researchgate.netnih.govnih.gov

The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a target protein. The binding affinity, which is a measure of the strength of the interaction, is then calculated using scoring functions. These predictions can help identify potential biological targets for this compound and guide the design of new derivatives with improved potency.

Table 1: Key Interactions in Molecular Docking Studies of Related Diamine Compounds

| Interacting Residue | Type of Interaction | Potential Significance for this compound |

| Aspartic Acid | Hydrogen Bond | The amine groups of this compound can act as hydrogen bond donors. |

| Tyrosine | π-π Stacking | The benzene (B151609) rings of this compound can engage in aromatic interactions. |

| Leucine | Hydrophobic Interaction | The benzyl (B1604629) group can participate in hydrophobic interactions within a binding pocket. |

Structure-Activity Relationship Modeling

Structure-Activity Relationship (SAR) modeling is a crucial aspect of computational drug design that aims to correlate the chemical structure of a compound with its biological activity. For this compound, SAR studies could be used to understand how modifications to its structure would affect its activity. While specific SAR studies on this compound are not extensively documented, the principles can be applied based on studies of similar molecules. nih.govnih.govnih.gov